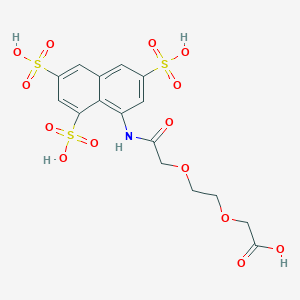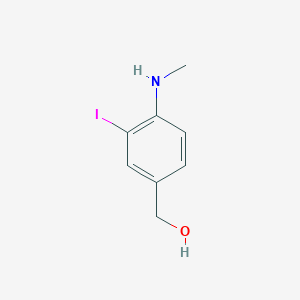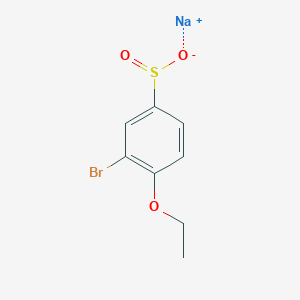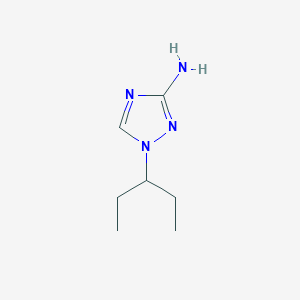
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a trisulfonated naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 3,6,8-trisulfonaphthalene-1-amine with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated acids, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its sulfonated naphthalene structure
Mechanism of Action
The mechanism of action of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The trisulfonated naphthalene moiety allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar in structure but lacks the trisulfonated naphthalene moiety.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of the trisulfonated naphthalene moiety
Uniqueness
The uniqueness of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid lies in its trisulfonated naphthalene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
927882-42-6 |
|---|---|
Molecular Formula |
C16H17NO14S3 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H17NO14S3/c18-14(7-30-1-2-31-8-15(19)20)17-12-5-10(32(21,22)23)3-9-4-11(33(24,25)26)6-13(16(9)12)34(27,28)29/h3-6H,1-2,7-8H2,(H,17,18)(H,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
CXMBRJOTCKVGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)COCCOCC(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)


![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)




![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)




